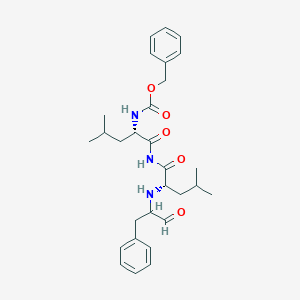

Z-LLF-CHO

説明

特性

CAS番号 |

143839-79-6 |

|---|---|

分子式 |

C29H39N3O5 |

分子量 |

509.6 g/mol |

IUPAC名 |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(1-oxo-3-phenylpropan-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C29H39N3O5/c1-20(2)15-25(30-24(18-33)17-22-11-7-5-8-12-22)27(34)32-28(35)26(16-21(3)4)31-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26,30H,15-17,19H2,1-4H3,(H,31,36)(H,32,34,35)/t24?,25-,26-/m0/s1 |

InChIキー |

DTIABGUJCAYDRL-WIXBZOCESA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O |

正規SMILES |

CC(C)CC(C(=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O |

同義語 |

Boc-Leu-Leu-Phe-CHO N-benzyloxycarbonyl-leucyl-leucyl-phenylalaninal Z-Leu-Leu-Phe-al Z-LLF-CHO |

製品の起源 |

United States |

Foundational & Exploratory

Z-LLF-CHO: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, is a potent, cell-permeable peptide aldehyde that primarily functions as an inhibitor of the chymotrypsin-like activity of the proteasome.[1] Its mechanism of action extends to the inhibition of NF-κB nuclear translocation and potential off-target effects on other cysteine proteases such as calpains and cathepsins. By disrupting cellular protein homeostasis, this compound triggers a cascade of downstream signaling events, including the induction of apoptosis and endoplasmic reticulum (ER) stress, and modulation of autophagy. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate its application in research and drug development.

Data Presentation: Inhibitory Profile of this compound and Related Compounds

The inhibitory potency of this compound and similar peptide aldehydes against various proteases is crucial for understanding its specificity and potential off-target effects. The following table summarizes available quantitative data.

| Inhibitor | Target | Enzyme Sub-type/Activity | Kᵢ (nM) | IC₅₀ (nM) | Organism/Source |

| This compound | Proteasome | Chymotrypsin-like | 460 | - | Pituitary multicatalytic proteinase complex |

| Z-LLL-CHO (MG132) | Proteasome | Chymotrypsin-like | - | 100 | 20S Proteasome |

| Z-LLL-CHO (MG132) | Proteasome | Trypsin-like | - | 2300 | Human 20S Proteasome[2] |

| Z-Phe-Tyr-CHO | Cathepsin L | - | - | 0.85 | Recombinant Human[3] |

| Z-Phe-Tyr-CHO | Cathepsin B | - | - | 85.1 | Recombinant Human[3] |

| Z-Phe-Tyr-CHO | Calpain II | - | - | 184 | -[3] |

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. The proteasome has three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound exhibits potent inhibition of the chymotrypsin-like activity.

This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering several downstream signaling pathways.

Inhibition of the Ubiquitin-Proteasome System

By targeting the chymotrypsin-like activity of the proteasome, this compound prevents the degradation of proteins tagged for destruction. This leads to a build-up of misfolded and regulatory proteins, inducing cellular stress.

References

Z-LLF-CHO: A Technical Guide to its Function as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LLF-CHO, also known as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor. It primarily targets the chymotrypsin-like (ChT-L) activity of the 26S proteasome, a critical component of the cellular machinery for protein degradation. Additionally, this compound exhibits inhibitory effects on calpain, a family of calcium-dependent cysteine proteases. Its ability to interfere with these key cellular processes has made it a valuable tool in studying protein degradation, apoptosis, and signal transduction pathways, including the NF-κB signaling cascade. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant cellular pathways.

Core Functions and Mechanism of Action

This compound exerts its biological effects through the inhibition of two major classes of proteases: the proteasome and calpains.

Proteasome Inhibition

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in protein homeostasis, cell cycle control, and antigen presentation. The proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound is a potent and specific inhibitor of the chymotrypsin-like activity of the proteasome.[1] The aldehyde group of this compound forms a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome core particle, thereby blocking its catalytic function.

This inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of ubiquitinated proteins, which can trigger a variety of cellular responses, including cell cycle arrest and apoptosis. One of the key consequences of proteasome inhibition is the stabilization of IκBα, an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and activation of NF-κB.[2]

Calpain Inhibition

Calpains are a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. This compound has been shown to inhibit calpain activity, although its potency against calpains is generally less than that against the proteasome. The mechanism of calpain inhibition also involves the interaction of the aldehyde group with the active site cysteine residue of the enzyme. Inhibition of calpain by this compound can contribute to its neuroprotective effects by preventing the degradation of key neuronal proteins.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following tables summarize the available quantitative data.

| Target Enzyme | Inhibitor | Parameter | Value | Reference |

| Pituitary Multicatalytic Proteinase Complex (ChT-L) | This compound | Ki | 460 nM | [2] |

| 20S Proteasome (ChT-L) | MG-132 | IC50 | ~100 nM | |

| Calpain I | This compound | IC50 | Not specified | |

| Calpain II | This compound | IC50 | Not specified |

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

The inhibition of the proteasome by this compound directly impacts the canonical NF-κB signaling pathway. This pathway is crucial for regulating inflammatory responses, cell survival, and proliferation.

Experimental Workflow: Proteasome Inhibition Assay

A common method to quantify the inhibitory effect of this compound on the proteasome's chymotrypsin-like activity is a fluorometric assay using a specific substrate.

Experimental Protocols

Protocol for In Vitro Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of purified 20S proteasome in the presence of this compound.

Materials:

-

Purified 20S proteasome

-

This compound (dissolved in DMSO)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM KCl, 1 mM DTT

-

Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin), 10 mM stock in DMSO

-

Black 96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 2 µL of each this compound dilution or vehicle (DMSO) to the respective wells.

-

Add 88 µL of Assay Buffer containing 2.5 ng of purified 20S proteasome to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of 200 µM Suc-LLVY-AMC substrate to each well (final concentration 20 µM).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Continue to take readings every 5 minutes for 30-60 minutes.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Protocol for In Vitro Calpain Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on calpain activity using a fluorometric assay.

Materials:

-

Purified calpain-1 or calpain-2

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM CaCl₂, 1 mM DTT

-

Fluorogenic substrate: Ac-LLY-AFC (N-Acetyl-L-leucyl-L-leucyl-L-argininal-7-amido-4-trifluoromethylcoumarin), 10 mM stock in DMSO

-

Black 96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 2 µL of each this compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 88 µL of Assay Buffer containing purified calpain to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 10 µL of 1 mM Ac-LLY-AFC substrate to each well (final concentration 100 µM).

-

Monitor the increase in fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every 5 minutes for 30-60 minutes.

-

Calculate the reaction rates and determine the percent inhibition for each this compound concentration to calculate the IC50 value.

Protocol for NF-κB Nuclear Translocation Inhibition Assay

This protocol describes a method to visualize the inhibition of NF-κB nuclear translocation by this compound using immunofluorescence.

Materials:

-

HeLa cells or other suitable cell line

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 10 ng/mL TNF-α for 30 minutes to induce NF-κB translocation.

-

Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash twice with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against NF-κB p65 (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In untreated, stimulated cells, p65 will be predominantly in the nucleus. In this compound treated cells, p65 will be retained in the cytoplasm.

Conclusion

This compound is a versatile and potent research tool for investigating cellular processes regulated by the proteasome and calpains. Its ability to inhibit the chymotrypsin-like activity of the proteasome provides a mechanism to study the consequences of impaired protein degradation and to probe the regulation of the NF-κB signaling pathway. While also inhibiting calpains, its primary utility in many studies is as a proteasome inhibitor. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further discoveries in cell biology and drug development.

References

Z-LLF-CHO Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LLF-CHO, also known as MG-132, is a potent, reversible, and cell-permeable peptide aldehyde that functions as a highly effective inhibitor of the proteasome and calpain. Its ability to selectively block the proteolytic activity of the 26S proteasome complex and various calpain isoforms has made it an invaluable tool in cell biology and a focal point in drug discovery, particularly in oncology. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its inhibitory pathways, and offers detailed experimental protocols for its application in research settings. Quantitative data on its inhibitory concentrations are presented, alongside visualizations of the key signaling cascades it modulates.

Introduction to this compound

This compound (N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide) is a synthetic peptide aldehyde that primarily targets the chymotrypsin-like activity of the proteasome.[1][2] By inhibiting the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to the accumulation of proteins that regulate critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2] Additionally, this compound exhibits inhibitory activity against calpains, a family of calcium-dependent cysteine proteases involved in cellular functions like cytoskeletal remodeling and signal transduction.[3]

Mechanism of Action

Proteasome Inhibition

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[2][4] this compound specifically inhibits the chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and peptidyl-glutamyl peptide-hydrolyzing (caspase-like; β1 subunit) activities of the proteasome.[1] This inhibition leads to the accumulation of misfolded or damaged proteins, which can trigger cellular stress responses, including the Unfolded Protein Response (UPR) and apoptosis.[5][6] A key consequence of proteasome inhibition is the stabilization of the inhibitor of NF-κB, IκBα, which prevents the activation of the pro-survival NF-κB signaling pathway.[2]

Calpain Inhibition

Calpains are calcium-activated neutral proteases that play a role in various cellular processes, including cell motility, proliferation, and apoptosis.[7] this compound inhibits calpain activity, which can impact cytoskeletal integrity by preventing the breakdown of proteins like αII-spectrin and vinculin.[7][8] Calpain inhibition has been shown to be neuroprotective in models of central nervous system trauma and ischemia.[9]

Quantitative Data: Inhibitory Concentrations

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (MG-132) and other relevant inhibitors.

Table 1: IC50 Values for this compound (MG-132)

| Target | IC50 Value | Cell Line/System | Reference |

| 26S Proteasome (in vitro) | 100 nM | Cell-free | [3][10] |

| Calpain (in vitro) | 1.2 µM | Cell-free | [1][3][10] |

| Chymotrypsin-like activity (β5 subunit) in HEK293 cells | 0.009 µM | HEK293 | [3] |

| Antiproliferative activity in HCT116 cells | 0.82 µM | HCT116 | [3] |

| Growth inhibition in HeLa cells | ~5 µM | HeLa | [10] |

| Mtb proteasome | 27.97 µM | Cell-free | [11] |

Table 2: Comparative IC50 Values of Various Calpain Inhibitors

| Inhibitor | Target | IC50 Value (nM) | Reference |

| Calpeptin | Calpain 1 | 5.0, 40.0, 52.0, 1000.0 | [12] |

| CID 11199915 | Calpain 1 | 70.0 | [12] |

| AK295 | NFP degradation | ~10,000 | [9] |

| AK275 | NFP degradation | >10,000 | [9] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Pathway

Inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress, culminating in apoptosis.[5] A key event is the stabilization of p53 and the activation of caspases.[1]

Calpain Inhibition and Cytoskeletal Dynamics

This compound's inhibition of calpain prevents the degradation of key cytoskeletal proteins, which is crucial for maintaining cell structure and motility.[7][13]

Experimental Workflow: Measuring Proteasome Activity

This workflow outlines the key steps in assessing the inhibitory effect of this compound on proteasome activity in a cell-based assay.

Detailed Experimental Protocols

Proteasome Activity Assay (Cell-Based)

This protocol is adapted from methodologies used to determine the IC50 of proteasome inhibitors.[1][3]

-

Cell Culture: Plate cells (e.g., HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Create a serial dilution of this compound in a culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours).[3]

-

Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-Glo™ for chymotrypsin-like activity) to each well according to the manufacturer's instructions.[3]

-

Measurement: After a short incubation with the substrate (e.g., 10 minutes), measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Plot the luminescence/fluorescence signal against the inhibitor concentration. Calculate the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic model).[11]

Calpain Activity Assay (Fluorometric)

This protocol is based on commercially available calpain activity assay kits.[14][15]

-

Sample Preparation:

-

Cell Lysates: Treat cells with the desired stimulus to activate calpain. Pellet 1-2 x 10^6 cells and resuspend in 100 µl of Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge to pellet debris and collect the supernatant.[14]

-

Tissue Homogenates: Homogenize tissue in Extraction Buffer on ice. Centrifuge to remove insoluble material.[15]

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of cell lysate or tissue homogenate to a final volume of 85 µl with Extraction Buffer.

-

Include a positive control (active calpain) and a negative control (untreated lysate or lysate with a calpain inhibitor).[14]

-

Add 10 µl of 10X Reaction Buffer to each well.

-

Add 5 µl of Calpain Substrate (e.g., Ac-LLY-AFC) to each well.[14]

-

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[14]

-

Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[14]

-

Data Analysis: Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.

Cell Viability Assay (MTT/XTT)

This protocol provides a general method for assessing cell viability after treatment with this compound.[16][17][18][19]

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).[1]

-

MTT/XTT Addition:

-

MTT: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 1-4 hours at 37°C.[17] Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[16][17]

-

XTT: Prepare the XTT labeling mixture (XTT labeling reagent and electron-coupling reagent) and add it to each well. Incubate for 4-18 hours at 37°C.[18]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450-500 nm for XTT).[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and changes in Bcl-2 family protein expression following this compound treatment.[20][21][22][23]

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, full-length caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a powerful research tool for investigating the roles of the proteasome and calpains in a multitude of cellular pathways. Its ability to induce apoptosis and modulate key signaling cascades has significant implications for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. A thorough understanding of its mechanisms of action and the appropriate experimental methodologies is crucial for obtaining reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome inhibition-induces endoplasmic reticulum dysfunction and cell death of human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]

- 7. Calpain-mediated breakdown of cytoskeletal proteins contributes to cholecystokinin-induced damage of rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the calcium-calpain pathway in cytoskeletal damage after eccentric contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New inhibitors of calpain prevent degradation of cytoskeletal and myelin proteins in spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. Calpain Regulates Actin Remodeling during Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. abcam.com [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 19. researchhub.com [researchhub.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Z-LLF-CHO: A Technical Guide to its Impact on Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-LLF-CHO, a potent and reversible peptide aldehyde inhibitor, has emerged as a critical tool in the study of protein degradation. Primarily recognized for its robust inhibition of the chymotrypsin-like activity of the proteasome, its influence extends to other protease families, including calpains and cathepsins. This multifaceted inhibitory profile makes this compound a valuable agent for dissecting the complex cellular processes governed by proteolysis, such as apoptosis, autophagy, and signal transduction. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on various proteases, detailed experimental protocols for its application, and a visual representation of the key signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize this compound in their investigations.

Mechanism of Action and Specificity

This compound (N-carbobenzoxy-L-leucyl-L-leucyl-L-phenylalaninal) is a synthetic peptide aldehyde that functions as a transition-state analog inhibitor of certain proteases. The aldehyde group forms a reversible covalent bond with the active site serine or cysteine residue of the target protease, thereby blocking its catalytic activity.

Its primary and most well-documented target is the 20S proteasome , a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. Specifically, this compound potently inhibits the chymotrypsin-like activity of the proteasome, which is responsible for cleaving peptide bonds after large hydrophobic residues.[1][2]

Beyond the proteasome, this compound has been reported to inhibit other cysteine proteases, including calpains and certain cathepsins . This broader specificity is an important consideration in experimental design, as effects observed upon treatment with this compound may not be solely attributable to proteasome inhibition.

Quantitative Data on Inhibitory Activity

The potency of this compound against various proteases has been quantified through determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for this compound and related inhibitors. It is important to note that inhibitory values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

| Inhibitor | Target Protease | Enzyme Source | Parameter | Value | Reference |

| This compound | Pituitary Multicatalytic Proteinase Complex (Proteasome) | Pituitary | Ki | 460 nM | [1][2] |

| Z-LLL-CHO | 20S Proteasome (Chymotrypsin-like activity) | Yeast | IC50 | 0.26 µM | [3] |

| Z-FY-CHO | Cathepsin L | IC50 | 0.85 nM | [4] | |

| Z-FY-CHO | Cathepsin B | IC50 | 85.1 nM | [4] | |

| Z-FY-CHO | Calpain II | IC50 | 184 nM | [4] | |

| Z-FL-COCHO | Cathepsin S | Human | IC50 | 7.7 nM | [5] |

| Z-FL-COCHO | Cathepsin S | Mouse | IC50 | 1.67 nM | [5] |

Signaling Pathways Modulated by this compound

By inhibiting key cellular proteases, this compound can significantly impact a variety of signaling pathways that regulate critical cellular processes.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. The degradation of IκB by the ubiquitin-proteasome system is a prerequisite for NF-κB activation and nuclear translocation. By inhibiting the proteasome, this compound prevents IκB degradation, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.[1][2]

Apoptosis and Autophagy Pathways

Protein degradation is central to the regulation of both apoptosis (programmed cell death) and autophagy (cellular self-digestion). The proteasome degrades anti-apoptotic proteins, while cathepsins released from the lysosome can trigger apoptotic cascades. Autophagy involves the lysosomal degradation of cellular components. Given this compound's inhibitory effects on both the proteasome and cathepsins, it can have complex, context-dependent effects on these pathways. For instance, proteasome inhibition can induce apoptosis by causing the accumulation of pro-apoptotic factors. Conversely, cathepsin inhibition can block certain apoptotic pathways.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of purified 20S proteasome or cell lysates.

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT

-

Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the purified proteasome or cell lysate to each well and incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Monitor the fluorescence kinetically over time or take an endpoint reading after a defined incubation period.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Western Blot Analysis of Protein Degradation

This protocol assesses the effect of this compound on the degradation of a specific protein of interest.

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

Protein synthesis inhibitor (e.g., cycloheximide)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) to block new protein production.

-

Simultaneously, treat cells with various concentrations of this compound or a vehicle control.

-

Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

-

Analyze the band intensities to determine the rate of protein degradation in the presence and absence of this compound.

References

Understanding the Specificity of Z-LLF-CHO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Phe-CHO, commonly abbreviated as Z-LLF-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor. It is widely recognized for its strong inhibition of the chymotrypsin-like (CT-L) activity of the 26S proteasome, a critical cellular machinery for protein degradation. The ubiquitin-proteasome system (UPS) plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Consequently, inhibitors of the proteasome are valuable tools for studying these pathways and hold significant therapeutic potential, particularly in oncology.

This technical guide provides an in-depth analysis of the specificity of this compound. It summarizes the available quantitative data on its inhibitory activity, details relevant experimental protocols for assessing its efficacy and selectivity, and visualizes key cellular pathways and experimental workflows.

Data Presentation: Inhibitory Specificity of this compound and Related Peptide Aldehydes

The primary target of this compound is the chymotrypsin-like activity of the proteasome. However, due to structural similarities with substrates of other cysteine proteases, its activity against related enzymes such as calpains and cathepsins is a critical consideration for its experimental application. The following tables summarize the inhibitory constants (Ki and IC50) of this compound and structurally related peptide aldehydes against these key protease families.

Note: Direct inhibitory constants for this compound against calpains and cathepsins are not extensively reported in the literature. The data for Z-Phe-Tyr-CHO and Z-LLL-CHO (MG-132) are included to provide an informed perspective on the potential for off-target activities, given their structural similarities as peptide aldehydes.

| Inhibitor | Target Enzyme | Activity | Inhibitory Constant |

| This compound | Proteasome (pituitary multicatalytic proteinase complex) | Chymotrypsin-like | Ki = 460 nM |

Table 1: Inhibitory Activity of this compound against the Proteasome. This table details the known inhibition constant of this compound for its primary target.

| Inhibitor | Target Enzyme | Activity | Inhibitory Constant (IC50) |

| Z-Phe-Tyr-CHO | Cathepsin L | 0.85 nM[1] | |

| Cathepsin B | 85.1 nM[1] | ||

| Calpain II | 184 nM[1] | ||

| Z-LLL-CHO (MG-132) | Calpain | Casein Degradation | 1.25 µM[2] |

| Proteasome | Chymotrypsin-like (Suc-LLVY-MCA) | 850 nM[2] | |

| Proteasome | Peptidyl-glutamyl (Z-LLE-MCA) | 100 nM[2] |

Table 2: Inhibitory Profile of Structurally Similar Peptide Aldehydes. This table provides IC50 values for related compounds, offering insights into the potential cross-reactivity of this compound with calpains and cathepsins. The data suggests that while the primary target is the proteasome, inhibition of other proteases, particularly certain cathepsins, may occur at higher concentrations.

Experimental Protocols

Accurate determination of inhibitor specificity is paramount for the interpretation of experimental results. The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound.

Proteasome Chymotrypsin-Like Activity Inhibition Assay

This assay quantifies the chymotrypsin-like activity of the 20S or 26S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S or 26S proteasome

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO

-

This compound: 10 mM stock in DMSO

-

Black 96-well microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-

In a 96-well plate, add 2 µL of each this compound dilution. Include a vehicle control (DMSO).

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of purified proteasome (final concentration ~0.5 µg/mL) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Suc-LLVY-AMC (final concentration 100 µM) to each well.

-

Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

-

To determine the Ki value, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).

Calpain Activity Inhibition Assay

This protocol measures the activity of calpain using a fluorogenic substrate.

Materials:

-

Purified Calpain-1 (µ-calpain) or Calpain-2 (m-calpain)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT

-

Activation Buffer: Assay Buffer containing 10 mM CaCl₂

-

Fluorogenic Substrate: Suc-LLVY-AMC or Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin), 10 mM stock in DMSO

-

This compound: 10 mM stock in DMSO

-

Black 96-well microplate

-

Fluorometric plate reader (Ex/Em for AMC: ~380/460 nm; for AFC: ~400/505 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 2 µL of each this compound dilution and a vehicle control.

-

Add 178 µL of Activation Buffer to each well.

-

Add 10 µL of purified calpain (final concentration ~1 µg/mL) and incubate for 15 minutes at 30°C.

-

Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration 100 µM).

-

Monitor the increase in fluorescence kinetically for 30 minutes at 30°C.

-

Determine the initial reaction rates and calculate the IC₅₀ and Ki values as described for the proteasome assay.

Cathepsin L Activity Inhibition Assay

This method assesses the inhibition of Cathepsin L activity.

Materials:

-

Purified human Cathepsin L

-

Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT

-

Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-AMC), 10 mM stock in DMSO

-

This compound: 10 mM stock in DMSO

-

Black 96-well microplate

-

Fluorometric plate reader (Ex/Em: ~380/460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To each well of a 96-well plate, add 50 µL of Assay Buffer and 2 µL of the this compound dilution or vehicle.

-

Add 20 µL of purified Cathepsin L (pre-activated according to the manufacturer's instructions) and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 28 µL of Z-FR-AMC (final concentration 50 µM).

-

Measure the fluorescence intensity kinetically for 30 minutes at room temperature.

-

Calculate the initial reaction rates and determine the IC₅₀ and Ki values as described previously.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the action and analysis of this compound.

References

Z-LLF-CHO: A Technical Guide to its Role in the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-LLF-CHO (N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal), a potent and cell-permeable peptide aldehyde inhibitor of the proteasome. This document details its mechanism of action, its impact on the ubiquitin-proteasome system, and its applications in research, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Core Concepts: this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is a large multi-catalytic complex responsible for the degradation of proteins marked with a polyubiquitin (B1169507) chain. The 20S core particle of the proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide hydrolyzing).

This compound is a synthetic tripeptide aldehyde that acts as a reversible, covalent inhibitor of the proteasome. Its aldehyde functional group forms a hemiacetal with the active-site threonine residues of the proteasome's catalytic β-subunits, thereby blocking their proteolytic activity.[1] While it primarily targets the chymotrypsin-like activity of the proteasome, it also exhibits inhibitory effects on other proteases, notably calpains.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized against various proteolytic activities. The following tables summarize the available quantitative data.

| Target Enzyme/Complex | Proteolytic Activity | Organism/Source | Inhibitory Value | Citation |

| 20S Proteasome | Chymotrypsin-like | Yeast | Ki = 0.1 µM | [2] |

| 20S Proteasome | Chymotrypsin-like | Yeast | IC50 = 0.26 µM | [2] |

| 20S Proteasome | Trypsin-like | Human | IC50 = 2.3 µM | [2][3] |

| Pituitary Multicatalytic Proteinase Complex | Chymotrypsin-like | Not Specified | Ki = 460 nM | [4] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source.

Comparative Inhibitory Data:

| Inhibitor | Target Protease | IC50 Value | Citation |

| This compound | Calpain | Not explicitly defined, but effective | [5] |

| Z-Phe-Tyr-CHO | Calpain II | 184 nM | [6][7] |

Mechanism of Action and Cellular Consequences

This compound exerts its cellular effects primarily through the inhibition of the proteasome, leading to a cascade of downstream events.

Inhibition of Proteasomal Activity

As a peptide aldehyde, this compound reversibly and covalently binds to the active site threonine residues of the proteasome's catalytic subunits.[1] This binding is particularly effective against the chymotrypsin-like activity, which is crucial for the degradation of a wide range of cellular proteins.

Disruption of the Ubiquitin-Proteasome System

By blocking proteasome function, this compound prevents the degradation of ubiquitinated proteins. This leads to the accumulation of proteins that are normally targeted for destruction, disrupting cellular homeostasis.

Induction of Apoptosis

A key consequence of proteasome inhibition by this compound is the induction of apoptosis, or programmed cell death.[8] This is achieved through multiple mechanisms, including the accumulation of pro-apoptotic proteins and the activation of caspase cascades. For instance, inhibition of the proteasome can lead to the activation of a caspase-3-like protease and subsequent cleavage of the anti-apoptotic protein Bcl-2.[8]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated by the SCFβ-TrCP E3 ligase complex, and subsequently degraded by the proteasome.[5][9] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.[4][10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

-

Protein Assay Reagent (e.g., Bradford or BCA)

-

Fluorogenic Substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LSTR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

This compound (or other inhibitors)

-

Assay Buffer: 25 mM HEPES (pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest cells.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of protein per well).

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Prepare substrate solutions in Assay Buffer (e.g., 50 µM final concentration).

-

-

Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).

-

Normalize the activity to the protein concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours at 37°C or overnight, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on the degradation of a specific protein, such as the tumor suppressor p53.

Conclusion

This compound is a valuable research tool for studying the ubiquitin-proteasome system. Its ability to potently and selectively inhibit the chymotrypsin-like activity of the proteasome allows for the elucidation of the roles of this critical cellular machinery in various biological processes. By inducing apoptosis and inhibiting NF-κB signaling, this compound has also been instrumental in cancer research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize this compound in their investigations into the complex world of protein degradation and cellular regulation.

References

- 1. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Cullin-RING E3 Ubiquitin Ligases: Bridges to Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-LLF-CHO as an NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Z-LLF-CHO (Z-Leu-Leu-Phe-CHO), a potent inhibitor of the transcription factor NF-κB. It details the underlying mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its characterization in a research setting.

Mechanism of Action: Proteasome Inhibition

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide range of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[1] Its dysregulation is linked to numerous diseases, making it a prime therapeutic target.[1][2]

In most resting cells, NF-κB dimers (commonly p50-p65) are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα.[2][3] The activation of the canonical NF-κB pathway is a tightly regulated process initiated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1] This process unfolds as follows:

-

Signal Transduction : An external stimulus activates the IκB kinase (IKK) complex.[3]

-

IκBα Phosphorylation : The activated IKK complex phosphorylates IκBα on two specific N-terminal serine residues.[3][4]

-

Ubiquitination : This phosphorylation event marks IκBα for recognition by an E3 ubiquitin ligase, which tags it with a polyubiquitin (B1169507) chain.[5][6]

-

Proteasomal Degradation : The ubiquitinated IκBα is then degraded by the 26S proteasome, a large multi-catalytic protease complex.[3][4]

-

NF-κB Translocation : The degradation of IκBα exposes a nuclear localization sequence (NLS) on the NF-κB dimer, enabling its translocation into the nucleus.[3][7]

-

Gene Transcription : Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, initiating their transcription.[1]

This compound functions as an NF-κB inhibitor by directly targeting the proteasome. It is a potent, reversible peptide aldehyde inhibitor that specifically blocks the chymotrypsin-like activity of the proteasome.[8] By inhibiting the proteasome, this compound prevents the degradation of phosphorylated and ubiquitinated IκBα.[2] As a result, IκBα remains bound to NF-κB, sequestering the entire complex in the cytoplasm and effectively blocking the downstream transcriptional activation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different mechanisms control signal-induced degradation and basal turnover of the NF-kappaB inhibitor IkappaB alpha in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa-B cellular function via specific targeting of the I-kappa-B-ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappa-B cellular function via specific targeting of the I-kappa-B-ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nuclear translocation of transcription factor NF-kappa B by a synthetic peptide containing a cell membrane-permeable motif and nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Biological Activity of Z-LLF-CHO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Phe-CHO (Z-LLF-CHO) is a potent, cell-permeable, and reversible peptide aldehyde inhibitor that has garnered significant attention in cellular biology and drug discovery. Primarily recognized for its inhibitory effects on the proteasome, this compound also demonstrates activity against other cysteine proteases, including calpains and cathepsins. Its ability to modulate critical cellular pathways, such as NF-κB signaling and apoptosis, has made it a valuable tool for investigating these processes and a lead compound for the development of therapeutics targeting a range of pathologies, from cancer to neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target specificity, and effects on key signaling cascades.

Core Mechanism of Action: Proteasome Inhibition

The principal biological activity of this compound is the potent and specific inhibition of the chymotrypsin-like (CT-L) activity of the 26S proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.

This compound, as a peptide aldehyde, is believed to form a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome core particle, which is responsible for the chymotrypsin-like activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.

Quantitative Data on Proteasome Inhibition

The inhibitory potency of this compound and related peptide aldehydes against the proteasome's chymotrypsin-like activity is summarized in the table below.

| Compound | Target | Parameter | Value | Reference |

| This compound | Pituitary Multicatalytic Proteinase Complex (Chymotrypsin-like activity) | Ki | 460 nM | (1) |

| MG-132 (Z-LLL-CHO) | 26S Proteasome | IC50 | 100 nM | [2](2) |

| MG-132 (Z-LLL-CHO) | 26S Proteasome | Ki | 4 nM | [3](3) |

Inhibition of Other Cysteine Proteases: Calpains and Cathepsins

Beyond its well-documented effects on the proteasome, this compound is also reported to inhibit other families of cysteine proteases, namely calpains and cathepsins.[4][5][6] However, specific quantitative data (Ki or IC50 values) for this compound against these proteases are not as readily available in the literature. For comparative purposes, the inhibitory activities of other structurally similar peptide aldehydes are presented below.

Calpain Inhibition

Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell motility, and apoptosis.

| Compound | Target | Parameter | Value |

| Z-Val-Phe-CHO (MDL28170) | Calpain | - | Potent inhibitor |

| Ac-Leu-Leu-Nle-CHO (ALLN) | Calpain I | Ki | 190 nM |

| Ac-Leu-Leu-Nle-CHO (ALLN) | Calpain II | Ki | 150 nM |

Cathepsin Inhibition

Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein turnover, antigen presentation, and pro-hormone activation.

| Compound | Target | Parameter | Value |

| Z-Phe-Tyr-CHO | Cathepsin L | IC50 | 0.85 nM |

| Z-Phe-Tyr-CHO | Cathepsin B | IC50 | 85.1 nM |

| Ac-Leu-Leu-Nle-CHO (ALLN) | Cathepsin L | Ki | 0.5 nM |

Modulation of Key Signaling Pathways

The inhibitory activity of this compound on the proteasome has profound downstream effects on several critical signaling pathways that regulate inflammation, cell survival, and apoptosis.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in the inflammatory response, cell proliferation, and survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking the nuclear translocation and activation of NF-κB. This mechanism underlies the anti-inflammatory properties of this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or unwanted cells. The proteasome plays a critical role in regulating apoptosis by degrading both pro-apoptotic and anti-apoptotic proteins. By inhibiting the proteasome, this compound can disrupt this delicate balance, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis.

One of the key mechanisms by which proteasome inhibitors induce apoptosis is through the stabilization of the tumor suppressor protein p53. Under normal conditions, p53 levels are kept low through proteasome-mediated degradation. Inhibition of the proteasome leads to the accumulation of p53, which can then activate the transcription of pro-apoptotic genes, such as Bax, and initiate the mitochondrial (intrinsic) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioner enzymes of apoptosis.

Experimental Protocols

Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Lysis: Culture and treat cells as required. Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of protein) to each well.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time using a fluorometer.

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Apoptosis Markers

This protocol outlines the steps for detecting key apoptosis-related proteins by western blotting following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse treated and control cells in RIPA buffer. Quantify protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescent imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a multifaceted inhibitor with significant biological activities, primarily centered around its potent inhibition of the proteasome's chymotrypsin-like activity. This action has far-reaching consequences on cellular signaling, most notably leading to the inhibition of the pro-inflammatory NF-κB pathway and the induction of apoptosis. While its inhibitory effects on calpains and cathepsins are also reported, further quantitative characterization is warranted. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize this compound as a tool to investigate fundamental cellular processes and to explore its therapeutic potential.

References

Z-LLF-CHO: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LLF-CHO, also known as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor. It has garnered significant interest in the scientific community for its specific inhibition of the chymotrypsin-like activity of the 20S proteasome, a key player in cellular protein degradation. Beyond its effects on the proteasome, this compound also demonstrates inhibitory activity against other cysteine proteases, including calpains and cathepsins. This multifaceted inhibitory profile makes it a valuable tool for studying various cellular processes, including protein homeostasis, signal transduction, cell cycle regulation, and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, and molecular mechanisms of this compound, along with detailed experimental protocols and data presented for clarity and comparison.

Discovery and Development

The discovery of peptide aldehydes as protease inhibitors dates back to the study of natural products. These compounds typically feature a C-terminal aldehyde group that can form a reversible covalent bond with the active site cysteine or serine residue of a target protease. The development of this compound and similar peptide aldehydes was a result of rational drug design, aiming to create specific inhibitors for various proteases by mimicking their natural peptide substrates. The sequence Leu-Leu-Phe was chosen to target the chymotrypsin-like activity of the proteasome, which preferentially cleaves after large hydrophobic residues. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability and protects the peptide from degradation by aminopeptidases.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of key cellular proteases.

Proteasome Inhibition

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes. The 20S core particle of the proteasome harbors three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound is a highly potent and specific inhibitor of the chymotrypsin-like activity, which is primarily mediated by the β5 subunit of the 20S proteasome. The aldehyde group of this compound forms a hemiacetal adduct with the active site threonine residue of the β5 subunit, thereby reversibly blocking its catalytic activity.

Calpain and Cathepsin Inhibition

In addition to its well-documented effects on the proteasome, this compound has been shown to inhibit calpains and cathepsins. Calpains are calcium-dependent cysteine proteases involved in signal transduction and cell motility, while cathepsins are primarily lysosomal proteases involved in bulk protein degradation. The inhibition of these proteases by this compound contributes to its broader cellular effects.

Quantitative Inhibitory Activity

The potency of this compound against various proteases has been characterized by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). While a comprehensive, directly comparable dataset for this compound across all relevant proteases is challenging to compile from existing literature, the following tables summarize available data and data for structurally related and functionally similar peptide aldehyde inhibitors to provide a comparative perspective.

| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Reference/Notes |

| Pituitary Multicatalytic Proteinase Complex (Chymotrypsin-like activity) | This compound | 460 | - | Orlowski M, et al. Biochemistry. 1993. This complex is a form of the proteasome. |

| Calpain I (µ-calpain) | Calpain Inhibitor XII | 19 | - | A reversible and selective peptide-based inhibitor, providing a benchmark for calpain inhibition.[1] |

| Calpain II (m-calpain) | Calpain Inhibitor XII | 120 | - | Shows selectivity for Calpain I over Calpain II.[1] |

| Cathepsin B | Calpain Inhibitor XII | 750 | - | Demonstrates cross-reactivity with cathepsins.[1] |

| Cathepsin L | Z-Phe-Tyr-CHO | - | 0.85 | A potent peptide aldehyde inhibitor of Cathepsin L.[2] |

| Cathepsin B | Z-Phe-Tyr-CHO | - | 85.1 | Shows selectivity for Cathepsin L over Cathepsin B.[2] |

| Calpain II | Z-Phe-Tyr-CHO | - | 184 | Demonstrates the inhibitory potential of peptide aldehydes against calpains.[2] |

Signaling Pathways and Cellular Effects

The inhibition of the proteasome and other proteases by this compound has profound effects on various cellular signaling pathways and processes.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized downstream effects of proteasome inhibition by this compound is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines), IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. By inhibiting the proteasome's chymotrypsin-like activity, this compound prevents the degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene activation.

Induction of Apoptosis and Cell Cycle Arrest

By disrupting protein homeostasis, this compound can induce apoptosis (programmed cell death) in various cell types, particularly in cancer cells that are highly dependent on proteasome function for their survival and proliferation. The accumulation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of the degradation of cell cycle regulators (e.g., p21, p27) can lead to cell cycle arrest, typically at the G1 or G2/M phase, and the activation of caspase cascades, ultimately leading to apoptosis. The inhibition of calpains can also modulate apoptotic pathways.

References

Z-LLF-CHO: A Technical Guide to its Target Enzyme and Broader Protease Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Leu-Leu-Phe-CHO (Z-LLF-CHO) is a potent, reversible, and cell-permeable peptide aldehyde inhibitor most prominently recognized for its specific targeting of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This inhibition plays a crucial role in disrupting cellular protein homeostasis and interfering with signaling pathways reliant on proteasomal degradation, most notably the NF-κB pathway. While the proteasome is its primary target, the structural characteristics of this compound suggest, and data on related compounds strongly support, a broader inhibitory profile that includes other cysteine proteases such as calpains and cathepsins. This technical guide provides an in-depth overview of the target enzymes of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Target: The 26S Proteasome

The primary intracellular target of this compound is the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This compound specifically inhibits the chymotrypsin-like activity of the proteasome, one of its three major proteolytic activities.

Quantitative Inhibition Data

The inhibitory potency of this compound and related peptide aldehydes against various proteases is summarized below. It is important to note that while this compound is a well-established proteasome inhibitor, specific IC50 and Ki values for its activity against calpains and a broad range of cathepsins are not extensively reported in publicly available literature. The data for structurally similar compounds are included to provide insights into potential off-target activities.

| Inhibitor | Target Enzyme | Enzyme Subunit/Type | Inhibitory Value | Value Type | Reference |

| This compound | Pituitary Multicatalytic Proteinase Complex | Chymotrypsin-like | 460 nM | Ki | |

| This compound | Yeast 20S Proteasome | Chymotrypsin-like | 0.26 µM | IC50 | |

| Z-FY-CHO | Human Cathepsin L | - | 0.85 nM | IC50 | |

| Z-Val-Phe-CHO (MDL28170) | Human Cathepsin L | - | 2.5 nM | IC50 | |

| zVLL-CHO | Calpain | - | 1 µM | Effective Concentration | |

| Z-FY-CHO | Human Cathepsin B | - | 85.1 nM | IC50 | |

| Z-FY-CHO | Calpain II | - | 184 nM | IC50 |

Off-Target Profile: Calpains and Cathepsins

Peptide aldehydes with hydrophobic residues, such as this compound, are known to exhibit inhibitory activity against other cysteine proteases, including calpains and cathepsins.[1] While specific quantitative data for this compound is limited, the nanomolar potency of related compounds against these enzymes suggests that this compound may also act as an inhibitor of these protease families, a critical consideration in experimental design and data interpretation.

-

Calpains: These are calcium-dependent neutral cysteine proteases involved in various cellular processes, including signal transduction and cell proliferation.[2]

-

Cathepsins: This family of proteases is primarily found in lysosomes and is involved in protein degradation and antigen presentation.

Impact on Cellular Signaling: The NF-κB Pathway

The inhibition of the proteasome by this compound has a significant downstream effect on cellular signaling pathways that are regulated by protein degradation. The most well-characterized of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

By inhibiting the chymotrypsin-like activity of the proteasome, this compound prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene activation.

References

- 1. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Z-LLF-CHO In Vitro Assay: A Comprehensive Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, is a potent, reversible, and selective inhibitor of the chymotrypsin-like (ChT-L) activity of the 20S proteasome. The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The UPS plays a crucial role in a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome an important therapeutic target. This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome.

Data Presentation

The inhibitory activity of this compound and other common proteasome inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several proteasome inhibitors against the chymotrypsin-like activity of the proteasome.